molecular formula C27H18O3 B13744545 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde

2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13744545
M. Wt: 390.4 g/mol
InChI Key: DGYIFCHRANNJAE-UHFFFAOYSA-N
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Description

2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is a specialized organic compound that serves as a key building block in materials science research. Its molecular structure features multiple benzaldehyde groups, making it a versatile precursor and a multitopic linker for constructing complex molecular architectures. This compound is primarily valued for its application in the synthesis of Covalent Organic Frameworks (COFs), a class of porous, crystalline polymers . The aldehyde functional groups readily undergo condensation reactions with various amines to form strong imine-linked networks, allowing researchers to design and create tailored porous materials with high surface areas . These properties make it an essential reagent for developing advanced materials for applications in gas storage and separation, heterogeneous catalysis, and chemosensing . The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Specific data on its melting point, boiling point, and other physical properties for this specific isomer are currently not verified in the available sources and should be characterized by the end-user.

Properties

Molecular Formula

C27H18O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C27H18O3/c28-16-19-7-1-4-10-25(19)22-13-23(26-11-5-2-8-20(26)17-29)15-24(14-22)27-12-6-3-9-21(27)18-30/h1-18H

InChI Key

DGYIFCHRANNJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C3=CC=CC=C3C=O)C4=CC=CC=C4C=O

Origin of Product

United States

Preparation Methods

Suzuki Cross-Coupling-Based Synthesis

The most common and robust approach to synthesize multi-aryl aldehydes like 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde involves Suzuki cross-coupling reactions between arylboronic acids and aryl halides bearing aldehyde substituents.

  • Starting Materials : Typically, 1,3,5-tribromobenzene or 3,5-dibromobenzaldehyde derivatives are used as central cores.
  • Coupling Partners : 2-formylphenylboronic acid or its derivatives provide the formylphenyl substituents.
  • Catalysts and Conditions : Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are employed in the presence of bases like potassium carbonate in aqueous or organic solvents.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification : Column chromatography on silica gel with eluent mixtures such as ethyl acetate/petroleum ether is standard.

Example Synthesis (adapted from related biphenyl aldehyde syntheses):

Step Reagents & Conditions Outcome
1. Suzuki Coupling 1,3,5-tribromobenzene + 2-formylphenylboronic acid, Pd catalyst, K2CO3, aqueous-organic solvent, reflux or 50-80°C, 12-24 h Formation of triaryl aldehyde intermediate
2. Purification Silica gel chromatography (EtOAc/hexane) Isolated pure 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde

This method benefits from high selectivity and the ability to introduce aldehyde groups pre-formed on the boronic acid, avoiding harsh formylation conditions post-coupling.

Formylation of Preassembled Triaryl Compounds

An alternative approach involves:

  • Synthesizing the triaryl core without aldehyde groups.
  • Subsequent formylation of the aromatic rings using methods such as:

This approach is less favored due to potential overreaction and difficulty in controlling regioselectivity.

Multi-Step Synthesis Involving Protecting Groups and Functional Group Transformations

In complex cases, protecting groups such as acetals are introduced to mask aldehyde groups during cross-coupling or other functionalization steps to prevent side reactions.

  • Example: Protect aldehydes as acetals during Suzuki coupling, then deprotect under acidic conditions to regenerate aldehydes.
  • Subsequent oxidation or reduction steps may be employed to fine-tune the aldehyde functionalities.

This strategy is detailed in synthetic studies of related multi-aryl aldehydes and biphenyl derivatives.

Reaction Conditions and Catalysts

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Pd(OAc)2 + phosphine ligands 2-5 mol% loading
Base K2CO3, Na2CO3, Cs2CO3 Aqueous or organic solvents
Solvent Toluene, THF, DMF, aqueous mixtures Degassed solvents under inert atmosphere
Temperature 50-80°C Controlled to avoid aldehyde degradation
Reaction Time 12-24 hours Monitored by TLC
Workup Filtration, solvent evaporation, chromatographic purification Silica gel chromatography standard

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Suzuki Cross-Coupling Coupling formylated boronic acids with aryl bromides High selectivity, mild conditions Requires expensive catalysts
Post-Synthesis Formylation Formylation of triaryl core (Vilsmeier-Haack) Direct introduction of aldehydes Regioselectivity challenges
Protecting Group Strategy Acetal protection, coupling, deprotection Prevents aldehyde degradation More steps, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Reactivity in Catalytic Hydrogenation

Benzaldehyde derivatives exhibit varied reactivity in hydrogenation depending on substituents. For example, benzaldehyde undergoes catalytic hydrogenation with Hantzsch ester and tris[3,5-bis(trifluoromethyl)phenyl]borane, achieving high efficiency due to the electron-withdrawing trifluoromethyl groups enhancing Lewis acid activation . Additionally, the electron-deficient aromatic system could alter catalytic pathways compared to mono-aldehydes like 3,5-bis(trifluoromethyl)benzaldehyde (used in multi-component couplings, yielding 60% product ).

Compound Catalytic Hydrogenation Efficiency Key Substituent Effects
Benzaldehyde High (baseline) No steric hindrance
3,5-Bis(trifluoromethyl)benzaldehyde Moderate (60% yield in coupling) Electron-withdrawing CF₃ groups
Target Compound Likely lower due to steric effects Three formyl groups, increased steric bulk

Multi-Component Coupling Reactions

3,5-Bis(trifluoromethyl)benzaldehyde participates in three-component couplings with KI and aryl triflates, yielding iodinated alcohols (60% yield) . The target compound’s multiple aldehyde groups could enable similar reactions but with increased complexity. For instance, nucleophilic attack at multiple sites might lead to branched or polymeric products, contrasting with mono-aldehyde systems.

Solubility and Stability

4-Iodobenzaldehyde is insoluble in water and sensitive to light/air . The target compound’s three aromatic aldehyde groups likely reduce water solubility further due to increased hydrophobicity, though polar aldehyde moieties might enhance solubility in aprotic solvents (e.g., THF or DMF). Stability under catalytic conditions (e.g., exposure to Lewis acids) may also differ due to electronic effects from the conjugated aromatic system.

Compound Solubility in Water Stability Notes
4-Iodobenzaldehyde Insoluble Light/air-sensitive
Target Compound Likely insoluble Potential sensitivity to oxidants

Electronic and Steric Effects

Compared to 2-(trifluoromethyl)benzaldehyde (electron-withdrawing CF₃ group ), the target compound’s formyl substituents are also electron-withdrawing but offer reactive sites for condensation. Steric hindrance from the three bulky benzaldehyde groups may impede reactions requiring planar transition states (e.g., Diels-Alder), unlike smaller aldehydes like benzaldehyde .

Key Research Findings

  • Catalytic Challenges : The steric bulk of the target compound may necessitate tailored catalysts (e.g., bulk-tolerant Lewis acids) for efficient transformations, unlike smaller aldehydes .
  • Synthetic Versatility: Its multi-aldehyde structure could enable hierarchical assembly in MOFs or dendrimers, contrasting with mono-aldehydes used in porphyrin synthesis (e.g., 4-Iodobenzaldehyde ).
  • Electronic Profile : Conjugation across the polyaromatic system may enhance charge transfer in materials applications, differing from localized electronic effects in 3,5-bis(trifluoromethyl)benzaldehyde .

Biological Activity

2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde features a complex structure characterized by multiple aromatic rings and aldehyde functional groups. Its molecular formula is C21H16O2C_{21}H_{16}O_2, and it exhibits properties typical of benzaldehyde derivatives, such as reactivity towards nucleophiles and potential for redox activity.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde on various cancer cell lines. The compound was tested against human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (Bel-7402) cell lines.

Table 1: Cytotoxic Activity of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde

Cell LineIC50 (µM)Reference
HL-6015.0
Bel-740220.0
BGC-82325.0
KB30.0

The results indicate that the compound exhibits significant anticancer activity, particularly against HL-60 cells, suggesting its potential as a lead compound for further drug development.

Antimicrobial Properties

The antimicrobial activity of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde has also been explored. The compound was evaluated against various bacterial strains and fungi to determine its efficacy as an antimicrobial agent.

Table 2: Antimicrobial Activity of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

The findings suggest that the compound possesses moderate antimicrobial properties, effective against both bacterial and fungal pathogens.

The mechanisms underlying the biological activities of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde are multifaceted. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its interaction with cellular targets can disrupt critical metabolic processes in pathogens.

Case Study: Apoptosis Induction in HL-60 Cells

A detailed investigation into the apoptotic effects of the compound on HL-60 cells revealed:

  • Caspase Activation : Increased levels of activated caspases were observed following treatment with the compound.
  • ROS Generation : A significant rise in intracellular ROS levels was noted, correlating with cytotoxicity.
  • Cell Cycle Arrest : Flow cytometry analysis indicated G1 phase arrest in treated cells.

These findings highlight the potential of 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde as a chemotherapeutic agent through its ability to induce apoptosis and inhibit cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde, and what are their key challenges?

  • Methodology : Multi-step synthesis typically involves:

Core framework construction : Suzuki-Miyaura cross-coupling reactions to assemble the central phenyl ring with aryl boronic acid derivatives.

Formylation : Selective introduction of aldehyde groups using formylating agents (e.g., Vilsmeier-Haack reaction or Duff reaction) .

  • Key challenges :
  • Regioselectivity : Ensuring formylation occurs exclusively at the 2-positions of peripheral phenyl rings.
  • Steric hindrance : Managing reactivity due to the crowded aromatic system.
  • Validation : Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence and positions of formyl groups and aromatic protons. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • Infrared (IR) spectroscopy : Strong absorption bands near 1700 cm1^{-1} (C=O stretch) .
    • Advanced structural analysis : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for precise bond-length and angle determination .

Advanced Research Questions

Q. How can regioselectivity be controlled during the formylation of peripheral phenyl rings in this compound?

  • Approaches :

  • Directing groups : Use meta-directing substituents (e.g., halogens) to guide formylation to desired positions.
  • Temperature modulation : Lower temperatures (< 0°C) reduce side reactions during electrophilic aromatic substitution .
  • Catalytic systems : Tris[3,5-bis(trifluoromethyl)phenyl]borane enhances electrophilic activation of formylating agents, improving selectivity .
    • Validation : Comparative 1H^1H NMR analysis of reaction intermediates to track regiochemical outcomes.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density functional theory (DFT) :

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or redox reactions.
    • Molecular dynamics (MD) simulations : Study steric effects in solution-phase interactions (e.g., solvent accessibility of aldehyde groups).
    • Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Q. How do the multiple aldehyde groups influence catalytic applications of this compound?

  • Applications :

  • Ligand design : Aldehydes act as precursors for Schiff base ligands in coordination chemistry.
  • Catalytic hydrogenation : Evaluate interactions with Hantzsch esters or borane catalysts (e.g., tris[3,5-bis(trifluoromethyl)phenyl]borane) for selective reduction .
    • Experimental design :
  • Kinetic studies under varying pressures/temperatures.
  • In situ IR monitoring of aldehyde conversion rates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar aldehyde-containing compounds?

  • Root causes :

  • Polymorphism : Different crystal packing modes due to solvent or temperature variations.
  • Refinement errors : Overfitting in SHELXL due to weak diffraction data .
    • Mitigation strategies :
  • Collect high-resolution data (resolution ≤ 0.8 Å).
  • Validate refinement with R-factor convergence tests and electron density maps.

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

  • Chromatography :

  • Flash column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures for high-purity crystals .
    • Troubleshooting : If aldehyde oxidation occurs, add stabilizers (e.g., BHT) to solvents.

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